2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride
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Overview
Description
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 g/mol . This compound is characterized by the presence of two fluorine atoms, a phenyl group, and a sulfonyl fluoride group attached to an ethane backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride typically involves the reaction of 2,2-difluoro-2-phenylethanol with sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 2,2-difluoro-2-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Sulfonamides: Formed by substitution with amines
Sulfonates: Formed by substitution with alcohols
Sulfonothioates: Formed by substitution with thiols
2,2-Difluoro-2-phenylethanol: Formed by reduction
Sulfonic Acids and Sulfonyl Chlorides: Formed by oxidation
Scientific Research Applications
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethane-1-sulfonyl fluoride: Similar structure but lacks the fluorine atoms.
2,5-Difluorobenzenesulfonyl fluoride: Contains a benzene ring instead of an ethane backbone.
Uniqueness
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which enhances its reactivity and specificity in chemical reactions. The fluorine atoms increase the compound’s stability and lipophilicity, making it more effective in biological applications .
Properties
IUPAC Name |
2,2-difluoro-2-phenylethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPNEHMWZPXVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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